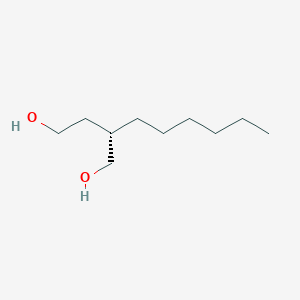
(2S)-2-Hexylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hexylbutane-1,4-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hexyl group attached to the second carbon of a butane-1,4-diol backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hexylbutane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butane-1,4-diol and hexyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the butane-1,4-diol.
Nucleophilic Substitution: The deprotonated butane-1,4-diol acts as a nucleophile and attacks the hexyl bromide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hexylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetone.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
(2S)-2-Hexylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Hexylbutane-1,4-diol involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biological molecules, affecting their function.
Pathways Involved: The compound can influence metabolic pathways by interacting with enzymes and receptors, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hexylbutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
(2S)-2-Hexylpentane-1,4-diol: Similar structure but with an additional carbon in the backbone.
(2S)-2-Hexylbutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
(2S)-2-Hexylbutane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the hexyl substituent, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
827628-88-6 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(2S)-2-hexylbutane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
WOEATUVURMLOMG-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCO)CO |
Canonical SMILES |
CCCCCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


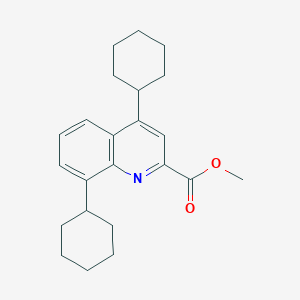
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)

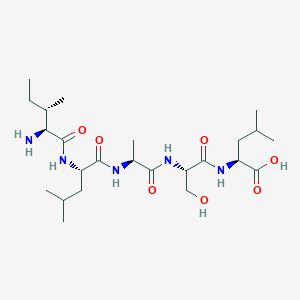
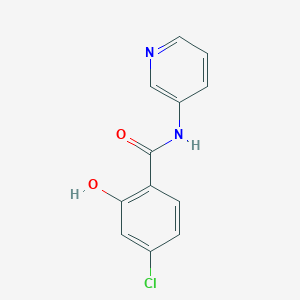
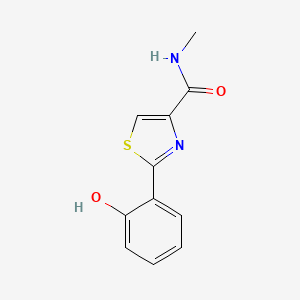
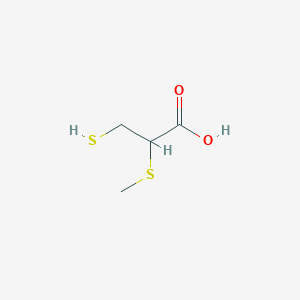

![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
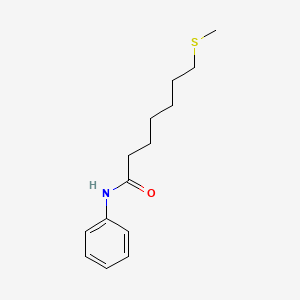
![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
